molecular formula C20H20N2O3S B13998206 2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide

Cat. No.: B13998206
M. Wt: 368.5 g/mol
InChI Key: WSBODWFAIQZWSU-UHFFFAOYSA-N
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Description

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds. These intermediates are then further reacted with benzylsulfanyl derivatives under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide can be compared with other coumarin derivatives, such as:

    7-amino-4-methylcoumarin: Known for its antimicrobial properties.

    Benzofuran derivatives: Exhibiting anti-inflammatory and anticancer activities.

    Benzoxazol derivatives: Noted for their antiviral effects.

The uniqueness of this compound lies in its combined benzylsulfanyl and coumarin structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBODWFAIQZWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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